

Maraviroc-d6: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Maraviroc-d6	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Maraviroc-d6**, a deuterated analog of the CCR5 antagonist Maraviroc. This document outlines its chemical properties, its critical role in bioanalytical methodologies, and the molecular pathway it influences.

Core Data Presentation

Maraviroc-d6 is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies for the accurate quantification of Maraviroc in biological matrices. Its physical and chemical properties are summarized below.



Property	Value	Reference
CAS Number	1033699-22-7	[1]
Molecular Formula	C29H35D6F2N5O	[1]
Molecular Weight	519.70 g/mol	[1]
Synonyms	4,4-Difluoro-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl-d6)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]cyclohexanecarb oxamide	

Mechanism of Action: CCR5 Antagonism

Maraviroc, and by extension its deuterated form used in research, functions as a C-C chemokine receptor type 5 (CCR5) antagonist.[2] CCR5 is a G-protein coupled receptor (GPCR) expressed on the surface of various immune cells, including T-cells and macrophages.
[3] This receptor plays a crucial role as a co-receptor for the entry of the most common strain of Human Immunodeficiency Virus type 1 (HIV-1) into host cells.[2][3]

The entry process of R5-tropic HIV-1 into a host cell is initiated by the binding of the viral envelope glycoprotein gp120 to the primary CD4 receptor on the cell surface.[3] This initial binding induces a conformational change in gp120, allowing it to then interact with the CCR5 co-receptor. This secondary interaction facilitates the fusion of the viral and cellular membranes, leading to the entry of the viral capsid into the host cell's cytoplasm.

Maraviroc acts as a non-competitive, allosteric inhibitor of this process.[3] It binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[3] This binding induces a conformational change in the extracellular loops of CCR5, which prevents their recognition and binding by the HIV-1 gp120.[3] Consequently, membrane fusion is blocked, and viral entry is inhibited. It is important to note that Maraviroc does not interfere with the natural signaling of CCR5 initiated by its endogenous chemokine ligands.[3][4]



Experimental Protocols: Quantification of Maraviroc using Isotopic Dilution Mass Spectrometry

Maraviroc-d6 is an essential tool for the accurate quantification of Maraviroc in biological samples, such as plasma, through isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] This method is considered the gold standard for bioanalytical quantification due to its high sensitivity and specificity.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry relies on the addition of a known quantity of an isotopically labeled version of the analyte (in this case, **Maraviroc-d6**) to the sample as an internal standard. Because the deuterated standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal from the analyte to the signal from the internal standard, a precise and accurate quantification of the analyte concentration can be achieved, correcting for any sample loss during preparation or variations in instrument response.

Sample Preparation and LC-MS/MS Analysis

A typical experimental workflow for the quantification of Maraviroc in human plasma using **Maraviroc-d6** as an internal standard involves the following steps:

- Sample Spiking: A known concentration of **Maraviroc-d6** internal standard solution is added to the plasma samples, calibrators, and quality control samples.
- Protein Precipitation: Proteins in the plasma are precipitated to release the drug. This is commonly achieved by adding a solvent like acetonitrile.
- Centrifugation and Supernatant Collection: The samples are centrifuged to pellet the
 precipitated proteins, and the supernatant containing Maraviroc and Maraviroc-d6 is
 collected.
- Evaporation and Reconstitution: The supernatant is often evaporated to dryness under a stream of nitrogen and then reconstituted in a mobile phase-compatible solvent.

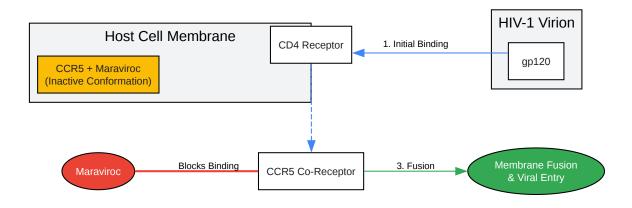


- LC-MS/MS Analysis: The reconstituted sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer.
 - Chromatographic Separation: A C18 or similar reversed-phase column is typically used to separate Maraviroc from other plasma components.
 - Mass Spectrometric Detection: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Maraviroc and Maraviroc-d6 to ensure specificity and sensitivity.
- Data Analysis: The peak area ratio of Maraviroc to Maraviroc-d6 is calculated for all samples. A calibration curve is generated by plotting the peak area ratios of the calibrators against their known concentrations. The concentration of Maraviroc in the unknown samples is then determined from this calibration curve.

Visualizations

CCR5-Mediated HIV-1 Entry and Inhibition by Maraviroc

The following diagram illustrates the mechanism of HIV-1 entry via the CCR5 co-receptor and its inhibition by Maraviroc.



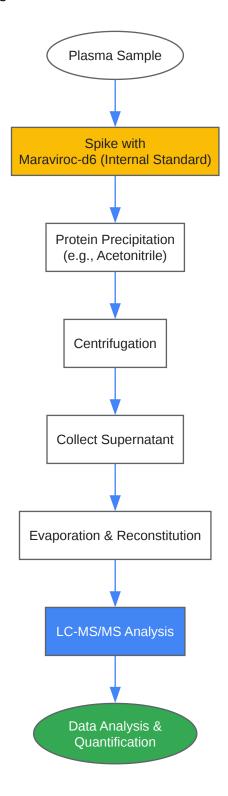
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Caption: Mechanism of HIV-1 entry and Maraviroc inhibition.



Experimental Workflow for Maraviroc Quantification

The diagram below outlines the key steps in a typical bioanalytical workflow for the quantification of Maraviroc using **Maraviroc-d6**.



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Caption: Bioanalytical workflow for Maraviroc quantification.

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